2-(benzotriazol-1-yl)-N-[(4-chlorophenyl)methyl]acetamide
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Overview
Description
2-(benzotriazol-1-yl)-N-[(4-chlorophenyl)methyl]acetamide is a chemical compound with the molecular formula C19H17ClN4. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a benzotriazole ring and a chlorophenyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzotriazol-1-yl)-N-[(4-chlorophenyl)methyl]acetamide typically involves the reaction of benzotriazole with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for monitoring and controlling reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(benzotriazol-1-yl)-N-[(4-chlorophenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
2-(benzotriazol-1-yl)-N-[(4-chlorophenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized as a stabilizer in polymers and as a corrosion inhibitor in metal coatings.
Mechanism of Action
The mechanism of action of 2-(benzotriazol-1-yl)-N-[(4-chlorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The benzotriazole ring can bind to metal ions, inhibiting their catalytic activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-benzotriazol-2-yl)phenol
- 2-(2H-benzotriazol-2-yl)-4-tert-butylphenol
- 2-(2H-benzotriazol-2-yl)-4,6-bis(1-methyl-1-phenylethyl)phenol
Uniqueness
2-(benzotriazol-1-yl)-N-[(4-chlorophenyl)methyl]acetamide is unique due to the presence of the chlorophenyl group, which enhances its hydrophobic interactions and potentially increases its binding affinity to certain molecular targets. This structural feature distinguishes it from other benzotriazole derivatives and contributes to its specific applications in various fields.
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(4-chlorophenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN4O/c16-12-7-5-11(6-8-12)9-17-15(21)10-20-14-4-2-1-3-13(14)18-19-20/h1-8H,9-10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVGEASRAXLBSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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